molecular formula C30H62N2O8 B017785 Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol CAS No. 103051-63-4

Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol

Cat. No. B017785
CAS RN: 103051-63-4
M. Wt: 578.8 g/mol
InChI Key: HQIDAZUQEFKDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexane-1,6-diamine; hexanedioic acid; 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol; propane-1,1-diol are chemical compounds that have gained significant attention in scientific research. These compounds have been synthesized and studied for their potential applications in various fields, including medicine and materials science.

Scientific Research Applications

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have been studied for their potential applications in various scientific fields. For instance, hexane-1,6-diamine has been used as a building block for the synthesis of polyamides and other polymers. Hexanedioic acid has been used in the synthesis of nylon and other polyesters. 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has been studied for its potential use in the treatment of Alzheimer's disease. Propane-1,1-diol has been used as a solvent and as a building block for the synthesis of various polymers.

Mechanism of Action

The mechanism of action of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol varies depending on their applications. For instance, hexanedioic acid can act as a crosslinking agent in the synthesis of polymers, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of these compounds also vary depending on their applications. For instance, hexanedioic acid may cause skin irritation and respiratory distress if inhaled, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may have neuroprotective effects against beta-amyloid toxicity.

Advantages and Limitations for Lab Experiments

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have various advantages and limitations for lab experiments. For instance, they can be easily synthesized and have a wide range of applications. However, they may also have toxic effects and require careful handling and disposal.

Future Directions

There are many future directions for the study of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol. For instance, further research can be conducted on their potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, their applications in materials science and nanotechnology can be further explored. Furthermore, the development of new synthesis methods and the optimization of existing methods can also be explored to improve their efficiency and reduce their environmental impact.
Conclusion:
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol are important chemical compounds that have gained significant attention in scientific research. They have various applications in medicine, materials science, and other fields. Further research on their synthesis, mechanism of action, and potential applications can lead to new discoveries and innovations.

Synthesis Methods

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol can be synthesized through various methods. One of the most common methods is the reaction between amines and carboxylic acids. For instance, hexane-1,6-diamine can be synthesized through the reaction between hexanedioic acid and ammonia. Similarly, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can be synthesized through the reaction between cyclohexanone and 4-hydroxycyclohexylpropanone.

properties

CAS RN

103051-63-4

Product Name

Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol

Molecular Formula

C30H62N2O8

Molecular Weight

578.8 g/mol

IUPAC Name

hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol

InChI

InChI=1S/C15H28O2.C6H16N2.C6H10O4.C3H8O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10;1-2-3(4)5/h11-14,16-17H,3-10H2,1-2H3;1-8H2;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3

InChI Key

HQIDAZUQEFKDSG-UHFFFAOYSA-N

SMILES

CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O

synonyms

Hexanedioic acid, polymer with 1,6-hexanediamine, 4,4'-(1-methylethylidene)bis[cyclohexanol] and 1,2-propanediol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.